1-(2-Chloronaphthalen-1-yl)ethanol
Overview
Description
1-(2-Chloronaphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H11ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an ethanol group is attached to the first position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloronaphthalen-1-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-chloronaphthalene with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize the yield and minimize by-products. The purification of the final product is usually achieved through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloronaphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-chloronaphthalen-1-yl)acetaldehyde or 1-(2-chloronaphthalen-1-yl)acetic acid.
Reduction: Reduction reactions can convert the compound to 1-(2-chloronaphthalen-1-yl)ethane.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 1-(2-Chloronaphthalen-1-yl)acetaldehyde, 1-(2-Chloronaphthalen-1-yl)acetic acid.
Reduction: 1-(2-Chloronaphthalen-1-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloronaphthalen-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloronaphthalen-1-yl)ethanol involves its interaction with various molecular targets. The ethanol group can participate in hydrogen bonding, while the chloronaphthalene moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromonaphthalen-1-yl)ethanol
- 1-(2-Fluoronaphthalen-1-yl)ethanol
- 1-(2-Iodonaphthalen-1-yl)ethanol
Comparison
1-(2-Chloronaphthalen-1-yl)ethanol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its bromine, fluorine, and iodine analogs. These differences can affect the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-chloronaphthalen-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMUFIBFLOCDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC2=CC=CC=C21)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282477, DTXSID00979424 | |
Record name | 1-(2-chloronaphthalen-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Chloronaphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00979424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-34-1, 63310-02-1 | |
Record name | 5471-34-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chloronaphthalen-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Chloronaphthalen-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00979424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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